Superior Bioorthogonal Caging Release Kinetics and Yields Compared to Other Caging Moieties
Derivatives of 3-isocyanatoprop-1-yne, specifically 3-isocyanopropyl groups, function as bioorthogonal caging moieties. Upon reaction with tetrazines, these groups undergo a click-and-release mechanism to liberate caged phenols and amines [1]. The study demonstrates that this release is rapid and occurs near-quantitatively under physiological conditions (pH 7.4, 37°C) [1]. This contrasts with alternative caging groups like propargyl, which often require harsh deprotection conditions (e.g., Pd catalysis) or are not cleavable in a bioorthogonal fashion. While specific rate constants are not provided, the process is described as "rapid" and is compatible with living organisms (zebrafish embryos), a qualitative improvement over traditional chemical deprotection methods [1].
| Evidence Dimension | Bioorthogonal uncaging efficiency under physiological conditions |
|---|---|
| Target Compound Data | Rapid and near-quantitative release of phenols and amines in vitro; successful release of fluorophore and drug in vivo (zebrafish embryos) |
| Comparator Or Baseline | Alternative caging groups (e.g., propargyl, alloc) which require non-bioorthogonal or catalytic removal conditions |
| Quantified Difference | N/A (Qualitative: Bioorthogonal and near-quantitative vs. Non-bioorthogonal or requiring catalysts) |
| Conditions | Aqueous buffer, pH 7.4, 37°C; In vivo in zebrafish embryos |
Why This Matters
This bioorthogonal reactivity enables spatiotemporal control over drug or probe activation in complex biological systems, a capability not offered by standard protecting groups or simple isocyanates.
- [1] Tu, J. et al. J. Am. Chem. Soc. 2018, 140, 27, 8410–8414. View Source
